![molecular formula C23H18N6O3 B2533527 4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1251683-81-4](/img/structure/B2533527.png)

4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

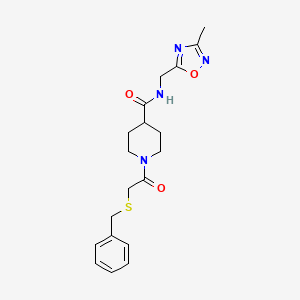

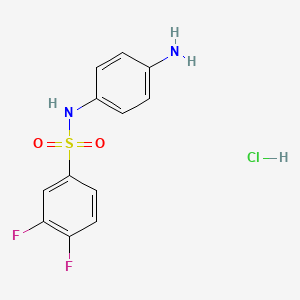

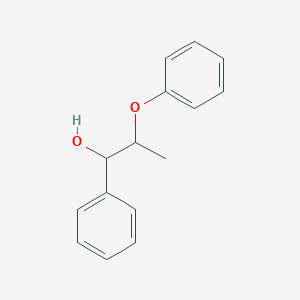

The compound contains several functional groups including a phenyl group, a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and a pyridine ring. It also has two methoxy groups attached to the phenyl ring. These functional groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The presence of multiple aromatic rings (phenyl, pyridine, triazole, and oxadiazole) suggests that the compound may have a planar structure. The electron-donating methoxy groups could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis

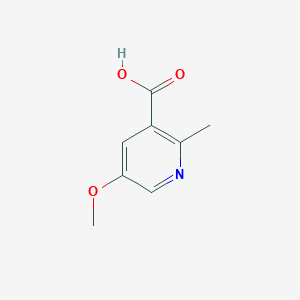

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, and the methoxy groups could influence its solubility .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

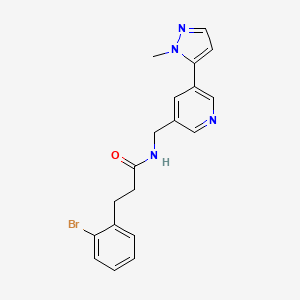

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride , which facilitates the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .

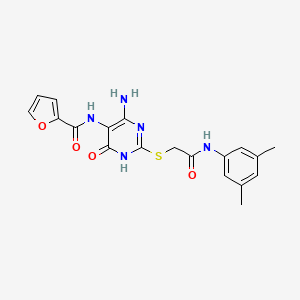

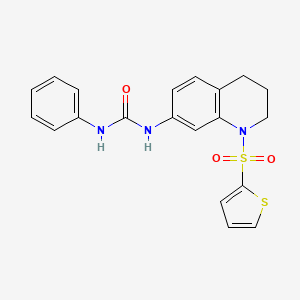

NF-κB Inhibition

The compound’s N-(tetrahydroquinolin-1-yl) amide derivative (Compound A ) has potential as an NF-κB inhibitor. NF-κB plays a crucial role in cancer progression, and inhibiting its activity could be valuable in anticancer drug research .

Retinoid Nuclear Modulation

Another application involves retinoid nuclear modulators (Compound B ). These agents are essential for treating metabolic and immunological diseases. Their impact extends to various brain disorders where neuroinflammation, involving microglial activation, plays a pivotal role .

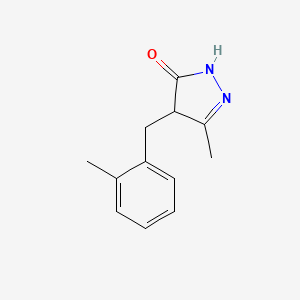

Anti-Inflammatory Properties

C: Compounds and D derived from this structure exhibit anti-inflammatory properties. These molecules may have a beneficial impact on brain disorders characterized by neuroinflammation .

Flavonoid Biosynthesis Precursor

Diaryl-α,β-unsaturated ketones, known as chalcones, serve as biogenic precursors in flavonoid biosynthesis. The compound under study is part of this family, contributing to the synthesis of flavonoids .

Antioxidant Potential

Although not directly mentioned in the literature, the presence of methoxy groups in the compound suggests potential antioxidant activity. Further investigation is warranted to explore this aspect .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O3/c1-30-17-8-9-18(19(14-17)31-2)23-25-22(27-32-23)20-21(15-10-12-24-13-11-15)29(28-26-20)16-6-4-3-5-7-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGKNIQCGWCNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride](/img/structure/B2533451.png)

![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)

![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)